![molecular formula C6H10N2 B1329669 1-Pyrrolidineacetonitrile CAS No. 29134-29-0](/img/structure/B1329669.png)
1-Pyrrolidineacetonitrile
Overview
Description
1-Pyrrolidineacetonitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative of pyrrolidine, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Pyrrolidineacetonitrile, also known as Pyrrolidinoacetonitrile, is a complex organic compound
Biochemical Pathways
It is known that pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Given the broad range of biological activities exhibited by pyrrolidine alkaloids , it is plausible that this compound may have multiple effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is hypothesized that the compound’s effects may vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that the compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound may be localized to specific compartments or organelles within the cell, potentially influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineacetonitrile can be synthesized through several methods. One common method involves the reaction of pyrrolidine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of pyrrolidine and acetonitrile to a reactor, along with a suitable catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
- **Substitution
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Biological Activity
1-Pyrrolidineacetonitrile (also known as 1-(pyrrolidin-1-yl)acetonitrile) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its pyrrolidine ring and acetonitrile functional group. The synthesis typically involves the reaction of pyrrolidine with α-bromoacetonitrile or through other nitrilation methods. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyridine derivatives, in general, have been associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Table 1: Summary of Antimicrobial Activities of Pyridine Derivatives
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | Antibacterial | Disruption of cell membrane integrity |
2-amino-3-cyanopyridine | Antifungal | Inhibition of ergosterol biosynthesis |
Pyridosteroids | Antiviral | Inhibition of viral replication |
Antitumor Activity
Studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have demonstrated efficacy against prostate cancer cells by inhibiting cell proliferation . The presence of the pyrrolidine moiety enhances the interaction with cellular targets, potentially leading to improved therapeutic outcomes.
Case Study: Cytotoxic Effects on Cancer Cells
A recent study explored the effects of pyridine-based compounds on human tumor cell lines. The results indicated that certain derivatives, when tested at varying concentrations, exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the pyrrolidine ring allows for integration into lipid membranes, leading to increased permeability and eventual cell lysis.
- Receptor Interaction : The compound may interact with various receptors or proteins within cells, modulating signaling pathways that lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often linked to their structural features. Modifications in the substituents on the pyridine ring or the length and branching of side chains can significantly affect their potency and selectivity against specific biological targets . Understanding these relationships is crucial for designing more effective derivatives.
Future Perspectives
Research into the biological activity of this compound is ongoing. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact pathways through which these compounds exert their effects.
- Development of Derivatives : Exploring modifications to enhance potency and reduce toxicity.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Pharmaceuticals
1-Pyrrolidineacetonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. For instance, it has been utilized in the synthesis of various inhibitors and drugs targeting specific biological pathways. The compound's ability to form stable complexes with metal catalysts enhances its utility in drug development processes.
2. Ligand Development
The compound is often used as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metals, forming complexes that are essential for catalysis. These metal-ligand complexes have shown promise in catalyzing various organic reactions, including cross-coupling reactions and asymmetric synthesis.
Case Studies
Case Study 1: Coordination Chemistry
A study demonstrated the effectiveness of this compound as a ligand in rhodium complexes. The research highlighted its role in facilitating the formation of stable rhodium-ligand complexes, which were then used to catalyze carbon-carbon bond formations. The complex showed high activity and selectivity, indicating the potential for industrial applications in synthesizing fine chemicals and pharmaceuticals .
Case Study 2: Medicinal Chemistry
In another investigation, this compound was explored for its potential as a scaffold for developing new anti-cancer agents. The compound was modified to create a library of derivatives that were screened for biological activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, paving the way for further development into therapeutic agents .
Table 1: Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Intermediate for drug development and synthesis of inhibitors |
Coordination Chemistry | Ligand for metal complexes used in catalysis |
Medicinal Chemistry | Scaffold for developing anti-cancer agents |
Table 2: Case Study Findings
Case Study | Key Findings |
---|---|
Coordination Chemistry | High selectivity and activity in carbon-carbon bond formation |
Medicinal Chemistry | Significant cytotoxicity observed in modified derivatives against cancer cells |
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYXVXVLCYBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183389 | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-29-0 | |
Record name | 1-Pyrrolidineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29134-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDINE-1-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9EEL10K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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